2-(4-ACETYLPHENYL)NICOTINIC ACID
Overview
Description
2-(4-Acetylphenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a nicotinic acid moiety substituted with a 4-acetylphenyl group. Nicotinic acid derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of nicotinic acid derivatives, including this compound, often involves the use of commercially available raw materials such as 3-methylpyridine. The production methods focus on achieving high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Acetylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate lipid metabolism by influencing the synthesis and degradation of triglycerides in the liver. It may also affect lipolysis in adipose tissue, leading to changes in lipid levels .
Comparison with Similar Compounds
2-Chloronicotinic acid: Known for its pharmaceutical applications.
2-Bromo-4-methylpyridine: Used in the synthesis of various bioactive molecules.
2,6-Diarylpyridine derivatives: Exhibits significant biological activities, including anti-inflammatory and analgesic properties.
Uniqueness: 2-(4-Acetylphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(4-acetylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-4-6-11(7-5-10)13-12(14(17)18)3-2-8-15-13/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQGHSUKWMVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687387 | |
Record name | 2-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-64-6 | |
Record name | 3-Pyridinecarboxylic acid, 2-(4-acetylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261992-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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